Alvespimycin - 150270-08-9

Alvespimycin

Catalog Number: EVT-1203814
CAS Number: 150270-08-9
Molecular Formula: C32H48N4O8
Molecular Weight: 616.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Alvespimycin, also known as 17-DMAG (17-(Dimethylaminoethylamino)-17-demethoxygeldanamycin), is a synthetic analog of the naturally occurring benzoquinone ansamycin antibiotic geldanamycin. [, , ] It belongs to the class of heat shock protein 90 (HSP90) inhibitors. [, ] Alvespimycin serves as a crucial tool in scientific research, particularly in the field of cancer biology, due to its ability to inhibit HSP90, a molecular chaperone protein essential for the proper folding, stability, and function of various client proteins involved in cell signaling and survival. [, , , , ]

Molecular Structure Analysis

Alvespimycin's molecular structure is derived from geldanamycin, with a key modification at the C-17 position. [] The benzoquinone moiety of geldanamycin is replaced with a dimethylaminoethylamino group in Alvespimycin. [, ] This structural change contributes to its improved water solubility compared to geldanamycin, making it more suitable for intravenous administration in research settings. [, , ]

Mechanism of Action

Alvespimycin exerts its biological effects primarily by inhibiting HSP90. [, , , , ] HSP90 is a molecular chaperone responsible for the maturation, stability, and function of numerous client proteins, many of which are involved in cancer cell growth and survival. [, , , ] Alvespimycin binds to the ATP-binding site in the N-terminal domain of HSP90, blocking its ATPase activity. [, , , ] This inhibition disrupts the chaperone function of HSP90, leading to the degradation and depletion of its client proteins, including kinases and transcription factors crucial for cell cycle regulation and signal transduction. [, , , , ]

Physical and Chemical Properties Analysis

Alvespimycin is a water-soluble geldanamycin analog, making it suitable for intravenous administration. [, , ] Detailed analyses of its other physical and chemical properties are not extensively covered in the reviewed literature.

Applications
  • Cancer Research: Alvespimycin is extensively studied for its potential as an anti-cancer agent. [, , , , , , , , , , , , , , , , , , , ] Research has explored its effectiveness in several cancer types, including chronic myeloid leukemia, osteosarcoma, breast cancer, ovarian cancer, acute myeloid leukemia, acute lymphoblastic leukemia, and lung cancer. [, , , , , , , , , , ] Alvespimycin has demonstrated efficacy in inhibiting tumor growth and overcoming drug resistance in preclinical models. [, , , , ]
  • Pulmonary Fibrosis: Alvespimycin has shown potential in preclinical models for treating pulmonary fibrosis. [] Research suggests that it can inhibit TGF-β signaling, a key pathway in the development of pulmonary fibrosis, leading to improvements in lung tissue structure and function. []
  • Diabetic Kidney Disease: Alvespimycin has been explored as a potential therapeutic agent for diabetic kidney disease. [] Research indicates that it can inhibit the inflammatory response associated with the disease, potentially by interfering with exosome-mediated intercellular communication. []
  • Autosomal Dominant Leukodystrophy: Alvespimycin has shown promise in preclinical models of autosomal dominant leukodystrophy, a rare genetic disorder. [] Studies suggest that it can reduce the levels of lamin B1, the protein overexpressed in this disease, offering a potential therapeutic strategy. []
  • Parkinson's Disease: Alvespimycin has demonstrated neuroprotective effects in preclinical models of Parkinson's disease. [] Research suggests that it can protect against rotenone-induced toxicity, highlighting its potential for further exploration in neurodegenerative disorders. []
Future Directions
  • Optimizing Treatment Regimens: Further research is needed to optimize dosing schedules and routes of administration to maximize therapeutic efficacy while minimizing potential side effects. [, , , ]
  • Combination Therapies: Exploring the use of Alvespimycin in combination with other therapies, such as chemotherapy, targeted therapy, or immunotherapy, holds potential for enhancing its anti-cancer effects. [, , , , ]
  • Expanding Clinical Applications: Investigating its potential in other disease areas, such as neurodegenerative disorders, inflammatory diseases, and infectious diseases, is warranted based on its mechanism of action and preclinical findings. [, , ]
  • Developing Novel Derivatives: Designing and synthesizing new Alvespimycin derivatives with improved pharmacological properties, such as enhanced potency, reduced toxicity, or increased bioavailability, could lead to the development of more effective and safer therapeutics. [, ]

Geldanamycin

Compound Description: Geldanamycin is a benzoquinone ansamycin antibiotic that serves as a natural inhibitor of Hsp90. It exhibits potent and broad anticancer properties but possesses unacceptable levels of hepatotoxicity. []

Relevance: Geldanamycin is the parent compound of alvespimycin, a semi-synthetic analog designed to improve upon its pharmacological properties, particularly reducing toxicity. [] Several studies highlight alvespimycin as a more potent and less toxic alternative to geldanamycin. [, , ]

17-AAG (Tanespimycin)

Compound Description: 17-AAG, also known as tanespimycin, is a semi-synthetic derivative of geldanamycin. It acts as an inhibitor of Hsp90 and has undergone extensive clinical trials for its anticancer properties. [] 17-AAG requires activation by NQO1 for maximal inhibitory activity. []

Relevance: Like alvespimycin, 17-AAG represents a second-generation ansamycin Hsp90 inhibitor derived from geldanamycin, aiming to improve therapeutic potential. [, ] Studies often compare alvespimycin and 17-AAG in terms of potency, efficacy, and toxicity profiles. [, , ]

Retaspimycin hydrochloride (IPI-504)

Compound Description: Retaspimycin hydrochloride (IPI-504) is the hydroquinone hydrochloride salt of 17-AAG and acts as an Hsp90 inhibitor. It has been clinically evaluated as an intravenous product and progressed to Phase 2 clinical trials. []

Relevance: Retaspimycin hydrochloride, along with alvespimycin, represents a clinically investigated Hsp90 inhibitor derived from geldanamycin. [] Both compounds showcase the evolution of ansamycin-based Hsp90 inhibitors for cancer treatment.

IPI-493

Compound Description: IPI-493 is the major metabolite of both 17-AAG and IPI-504. It functions as an orally available Hsp90 inhibitor and has entered Phase 1 clinical trials. []

Relevance: IPI-493, similar to alvespimycin, highlights the pursuit of orally bioavailable Hsp90 inhibitors derived from geldanamycin for improved patient convenience and potential therapeutic advantages. []

Radicicol

Compound Description: Radicicol belongs to the class II macrocyclic Hsp90 inhibitors and targets the ATP-binding pocket of the protein. Preclinical studies demonstrate that it exhibits greater potency compared to geldanamycin derivatives, including alvespimycin. []

Relevance: Radicicol represents a structurally distinct class of Hsp90 inhibitors with higher potency than ansamycin-based inhibitors like alvespimycin. [] This highlights the ongoing exploration of diverse chemical scaffolds for targeting Hsp90.

Radanamycin

Compound Description: Radanamycin, similar to radicicol, falls under the category of Class II macrocyclic Hsp90 inhibitors, targeting the ATP-binding pocket with higher potency than first-generation ansamycins. []

Relevance: Radanamycin, along with radicicol, underscores the exploration of macrocyclic compounds as potent alternatives to geldanamycin-derived Hsp90 inhibitors like alvespimycin. []

Non-Benzoquinone Ansamycins (NBAs)

Compound Description: NBAs are a novel class of Hsp90 inhibitors derived from genetic engineering of the geldanamycin-producing microorganism Streptomyces hygroscopicus NRRL3602. These compounds exhibit high affinity for the ATP binding pocket of Hsp90, surpassing even alvespimycin in binding affinity, and do not require activation by NQO1 for their inhibitory activity. [] Studies demonstrate their significant efficacy in various mouse xenograft models, including MV-4-11 and COLO205. []

Relevance: NBAs represent a groundbreaking advancement in Hsp90 inhibitor development, stemming from the same ansamycin class as alvespimycin but engineered for enhanced potency and broader activity. [] They showcase the potential of mutasynthesis for creating superior Hsp90 inhibitors. []

KOS-2484

Compound Description: KOS-2484 is a specific non-benzoquinone ansamycin produced through genetic engineering. It exhibits potent Hsp90 inhibitory activity, demonstrated by its efficacy in murine xenograft models like MV-4-11, where it induced tumor regression. [] KOS-2484 displays a long lifetime in tumor tissue, allowing for drug accumulation with successive administrations. []

Relevance: KOS-2484 exemplifies the potential of non-benzoquinone ansamycins as a next-generation alternative to alvespimycin. [] Its high potency and favorable pharmacokinetic properties highlight the success of genetic engineering in improving upon existing ansamycin scaffolds.

Properties

CAS Number

150270-08-9

Product Name

Alvespimycin

IUPAC Name

[(4E,6Z,8S,9S,10E,12S,13R,14S,16R)-19-[2-(dimethylamino)ethylamino]-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate

Molecular Formula

C32H48N4O8

Molecular Weight

616.7 g/mol

InChI

InChI=1S/C32H48N4O8/c1-18-14-22-27(34-12-13-36(5)6)24(37)17-23(29(22)39)35-31(40)19(2)10-9-11-25(42-7)30(44-32(33)41)21(4)16-20(3)28(38)26(15-18)43-8/h9-11,16-18,20,25-26,28,30,34,38H,12-15H2,1-8H3,(H2,33,41)(H,35,40)/b11-9-,19-10+,21-16+/t18-,20+,25+,26+,28-,30+/m1/s1

InChI Key

KUFRQPKVAWMTJO-LMZWQJSESA-N

SMILES

CC1CC(C(C(C=C(C(C(C=CC=C(C(=O)NC2=CC(=O)C(=C(C1)C2=O)NCCN(C)C)C)OC)OC(=O)N)C)C)O)OC

Solubility

Soluble

Synonyms

17-(dimethylaminoethylamino)-17-demethoxy-geldanamycin
17-(dimethylaminoethylamino)-17-demethoxygeldanamycin
17-desmethoxy-17-n,n-dimethylaminoethylamino-geldanamycin
17-dimethylaminoethylamino-17-demethoxy-geldanamycin
17-DMAG
17DMAG
alvespimycin
KOS 1022
KOS-1022
KOS1022
NSC 707545
NSC707545

Canonical SMILES

CC1CC(C(C(C=C(C(C(C=CC=C(C(=O)NC2=CC(=O)C(=C(C1)C2=O)NCCN(C)C)C)OC)OC(=O)N)C)C)O)OC

Isomeric SMILES

C[C@H]1C[C@@H]([C@@H]([C@H](/C=C(/[C@@H]([C@H](/C=C\C=C(\C(=O)NC2=CC(=O)C(=C(C1)C2=O)NCCN(C)C)/C)OC)OC(=O)N)\C)C)O)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.